Methylnaphthidate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
231299-82-4 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
methyl (2R)-2-naphthalen-2-yl-2-[(2R)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C18H21NO2/c1-21-18(20)17(16-8-4-5-11-19-16)15-10-9-13-6-2-3-7-14(13)12-15/h2-3,6-7,9-10,12,16-17,19H,4-5,8,11H2,1H3/t16-,17-/m1/s1 |
InChI Key |
DNRNSIJBSCBESJ-IAGOWNOFSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Methylnaphthidate
Foundational Synthetic Routes and Reaction Mechanisms
The synthesis of methylnaphthidate and its analogs often leverages established methods for creating the core phenidate structure, with specific adaptations to accommodate the naphthalene (B1677914) group. A highly effective and direct method involves the rhodium(II)-catalyzed intermolecular C-H insertion of methyl aryldiazoacetates into N-protected piperidines. nih.govresearchgate.net This reaction forms the crucial carbon-carbon bond between the piperidine (B6355638) ring and the acetate group.
The general pathway involves the reaction of an appropriate methyl aryldiazoacetate—in this case, methyl (naphthalen-2-yl)diazoacetate—with N-Boc-piperidine. nih.govresearchgate.net The rhodium(II) catalyst facilitates the formation of a rhodium carbene, which then undergoes C-H insertion at the C2 position of the piperidine ring. The final step involves the deprotection of the piperidine nitrogen, typically using trifluoroacetic acid, to yield the target compound. nih.govresearchgate.net
Esterification Processes in this compound Synthesis
Esterification is a fundamental process in the synthesis of this compound, typically occurring as the final step if the synthesis starts from the corresponding carboxylic acid, (naphthalen-2-yl)(piperidin-2-yl)acetic acid, an analog of ritalinic acid. google.com The classic Fischer esterification method is commonly employed, involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrogen chloride (HCl). google.comgoogle.com
To drive the equilibrium towards the ester product, a water sequestrant is often used to remove the water formed during the reaction. google.com Orthoesters, such as trimethyl orthoacetate or trimethyl orthoformate, are effective for this purpose. google.comgoogle.com The reaction mixture is typically heated to reflux to ensure completion. google.com The process can be optimized by controlling the temperature; studies on related compounds show that lower temperatures (e.g., below 45°C) can lead to high conversions and yields by creating a more stable reaction mixture that minimizes hydrolysis back to the carboxylic acid. google.com
Table 1: Key Reagents in the Esterification of Ritalinic Acid Analogs
| Reagent Role | Example Reagent | Purpose | Citation |
|---|---|---|---|
| Alcohol | Methanol | Provides the methyl group for the ester | google.com |
| Acid Catalyst | Hydrogen Chloride (HCl) | Protonates the carboxylic acid to activate it for nucleophilic attack | google.com |
| Water Sequestrant | Trimethyl Orthoacetate | Removes water to shift reaction equilibrium towards product formation | google.com |
Amination Reactions and Piperidine Ring Formation
Another powerful technique is reductive amination. nih.gov This can be achieved intramolecularly, for instance, by the cyclization of an amino aldehyde or amino ketone. An intermolecular approach involves the reaction of an amine with a di-aldehyde or di-ketone. nih.gov In the context of phenidate synthesis, a classic route involves the condensation of a phenylacetonitrile derivative with 2-chloropyridine, followed by hydrolysis of the nitrile and reduction of the pyridine ring to form the piperidine structure. internationaljournalssrg.org This foundational approach can be adapted by using 2-naphthylacetonitrile as a starting material for this compound.
Stereoselective Synthesis of this compound Isomers
This compound possesses two chiral centers, leading to four possible stereoisomers (two pairs of enantiomers, threo and erythro). wikipedia.org The stereochemistry significantly impacts biological activity, making stereoselective synthesis a key area of research. researchgate.net
Asymmetric synthesis can be achieved by using chiral catalysts during the C-H insertion step. nih.govresearchgate.net The choice of catalyst can direct the reaction to favor specific diastereomers and enantiomers. For instance:
Dirhodium tetraprolinate derivatives can be used as chiral catalysts to produce enantioenriched methylphenidate analogues. nih.govresearchgate.net
Dirhodium tetraacetate tends to produce racemic mixtures. nih.gov
This catalytic approach allows for the synthesis of both threo and erythro isomers by selecting the appropriate catalyst and reaction conditions. researchgate.net For example, research has shown that the erythro-(2-naphthyl) analogues of methylphenidate can be prepared with high selectivity. nih.gov Conversely, studies also indicate that the d-threo-(R,R) isomer of methylphenidate analogs often exhibits the highest affinity for the dopamine (B1211576) transporter (DAT). researchgate.net
Another strategy for stereocontrol involves the diastereoselective hydrogenation of a β-enaminoester precursor, such as methyl 2-(naphthalen-2-yl)-2-(2'-piperidylidene)acetate, using a chiral Ruthenium-BINAP complex catalyst. internationaljournalssrg.orginternationaljournalssrg.org This method has been successfully applied to synthesize optically active erythro-methylphenidate and is applicable to its naphthyl analog. internationaljournalssrg.orginternationaljournalssrg.org
Table 2: Catalysts for Stereoselective Synthesis of Phenidate Analogs
| Catalyst | Synthetic Method | Typical Outcome | Citation |
|---|---|---|---|
| Dirhodium Tetraacetate | C-H Insertion | Racemic mixture | nih.gov |
| Dirhodium Tetraprolinate Derivatives | C-H Insertion | Enantioenriched (threo or erythro) | nih.govresearchgate.net |
| Ru-BINAP Complex | Diastereoselective Hydrogenation | Optically active erythro isomers | internationaljournalssrg.orginternationaljournalssrg.org |
Development of this compound Analogs through Structural Modifications
The core structure of this compound serves as a scaffold for further chemical modifications to explore structure-activity relationships. These modifications typically target the naphthalene ring, the ester group, or the amine group of the piperidine ring.
Naphthalene Moiety Modifications
The naphthalene moiety itself is a modification of the phenyl ring in methylphenidate. wikipedia.org Further derivatization of this two-ring system allows for fine-tuning of the molecule's properties. Synthetic routes used for this compound, such as the rhodium-catalyzed C-H insertion, are amenable to using substituted aryl diazoacetates. researchgate.net This allows for the introduction of various functional groups onto the naphthalene ring system. For example, starting with substituted 2-naphthylacetic acids, one could synthesize analogs bearing methoxy, halogen, or alkyl groups on the naphthalene core. nih.gov These modifications can alter the electronic properties and steric profile of the molecule.
Ester and Amine Group Derivatizations
The ester and amine functionalities are common targets for derivatization.
Ester Group: The methyl ester can be readily exchanged for other alkyl or aryl esters through transesterification or by starting the synthesis with a different alcohol during the final esterification step. nih.gov This has led to the creation of several analogs, including:
Ethylnaphthidate (HDEP-28): The ethyl ester analog. wikipedia.org
Isopropylnaphthidate: The isopropyl ester analog. wikipedia.org
These modifications can impact the compound's metabolic stability and pharmacokinetic profile. The ester can also be hydrolyzed back to the carboxylic acid (a ritalinic acid analog), which can then be coupled with various amines to form amides, further expanding the library of derivatives. unimi.itthermofisher.com
Amine Group: The secondary amine of the piperidine ring is a key site for modification. researchgate.net Derivatization at this position can significantly alter the compound's properties. Common modifications include:
N-Alkylation: Introduction of alkyl groups (e.g., methyl, benzyl) to form a tertiary amine. researchgate.net
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. nih.gov
These derivatization reactions typically require the use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on the nitrogen during the main synthesis, which is then removed and replaced with the desired functional group. unimi.it A variety of reagents are available for amine derivatization, allowing for the introduction of diverse functionalities. nih.goviu.edu
Table 3: Known Ester and Amine Analogs of this compound
| Compound Name | Modification Type | Modified Group | Citation |
|---|---|---|---|
| Ethylnaphthidate (HDEP-28) | Ester Derivatization | Ethyl Ester (-COOCH₂CH₃) | wikipedia.org |
| Isopropylnaphthidate | Ester Derivatization | Isopropyl Ester (-COOCH(CH₃)₂) | wikipedia.org |
| N-Benzyl Analogs | Amine Derivatization | N-Benzyl group on piperidine ring | researchgate.net |
Chemical Stability Considerations in Synthesis and Storage
The chemical stability of this compound is a critical factor to consider during its synthesis, purification, and storage to prevent degradation and the formation of impurities. While specific stability studies on this compound are not extensively documented in publicly available literature, its stability profile can be inferred from studies on its close structural analog, methylphenidate, and from the chemical properties of its constituent functional groups (ester, piperidine, and naphthalene).
Hydrolytic Stability:
The ester functional group in this compound is susceptible to hydrolysis, which would lead to the formation of naphthidate and methanol. This degradation pathway is analogous to the hydrolysis of methylphenidate to ritalinic acid. The rate of hydrolysis is highly dependent on pH.
Acidic Conditions: Under acidic conditions, the ester linkage is generally more stable. However, strong acidic conditions and elevated temperatures can promote hydrolysis.
Neutral and Basic Conditions: In neutral and particularly in alkaline (basic) solutions, the rate of hydrolysis is significantly increased. Studies on methylphenidate have shown that it degrades significantly in basic conditions. europeanreview.org It is expected that this compound would exhibit similar behavior, being more prone to degradation as the pH increases above neutral.
Oxidative Stability:
This compound may be susceptible to oxidation, although specific studies are lacking. The piperidine ring and the naphthalene nucleus could potentially be sites of oxidation. The use of oxidizing agents or exposure to atmospheric oxygen, especially in the presence of light or metal ions, could lead to the formation of various degradation products. Forced degradation studies on methylphenidate have shown slight degradation under oxidative stress (e.g., with hydrogen peroxide). europeanreview.org
Thermal Stability:
The thermal stability of this compound is an important consideration, particularly during synthesis and in the solid-state storage of the compound. High temperatures can accelerate degradation reactions, including hydrolysis and potentially pyrolysis. Research on related phenidate analogs has indicated that thermal decomposition can occur in the injection port of a gas chromatograph, leading to the formation of 2-aryl-acetates and tetrahydropyridines. While specific data for this compound is not available, it is prudent to store the compound at controlled room temperature or lower to minimize thermal degradation.
Photostability:
The naphthalene moiety in this compound contains a polycyclic aromatic hydrocarbon system that can absorb ultraviolet (UV) radiation. This absorption of light can lead to photolytic degradation. Naphthalene itself can undergo photodegradation in the presence of UV light. researchgate.net Therefore, it is highly probable that this compound is sensitive to light. To ensure its stability, this compound should be protected from light during storage and handling. Amber-colored vials or storage in the dark are recommended to prevent photolytic decomposition.
Storage Recommendations:
Based on the inferred stability profile, this compound should be stored in a well-closed container, protected from light and moisture. Storage at controlled room temperature, or refrigerated conditions for long-term storage, is advisable to minimize degradation. The hydrochloride salt form of this compound is expected to be more stable as a solid compared to the freebase.
The following table summarizes the potential degradation pathways and the recommended storage conditions for this compound:
| Degradation Pathway | Influencing Factors | Potential Degradation Products | Recommended Storage Conditions |
| Hydrolysis | pH (especially alkaline), Temperature | Naphthidate, Methanol | Store in a dry environment, avoid high pH |
| Oxidation | Oxidizing agents, Light, Metal ions | Oxidized derivatives | Store in an inert atmosphere, protect from light |
| Thermal Degradation | High temperature | Pyrolytic products | Store at controlled room temperature or lower |
| Photodegradation | UV light | Photolytic products | Store in light-resistant containers (e.g., amber vials) |
Molecular Pharmacology and Neurochemical Mechanisms of Methylnaphthidate
Monoamine Transporter Binding and Inhibition Kinetics
Methylnaphthidate exerts its primary neurochemical effects by binding to and inhibiting the function of the presynaptic transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing their signaling. A notable characteristic of this compound is its action as a triple reuptake inhibitor, with a particularly high affinity for the serotonin transporter, a feature not as prominent in many other methylphenidate analogs researchgate.net.
Dopamine Transporter (DAT) Affinity and Inhibition
This compound is a potent dopamine reuptake inhibitor. researchgate.netwikipedia-on-ipfs.org In vitro studies have demonstrated that it possesses a high affinity for the dopamine transporter. core.ac.uk It is reported to be several times more potent than methylphenidate in its ability to inhibit dopamine reuptake. researchgate.net The threo-isomers of methylphenidate analogs, which include this compound, are generally more effective at binding to the DAT. core.ac.uk This potent inhibition of DAT is believed to be a primary contributor to the stimulant effects of the compound, leading to increased dopaminergic signaling in key brain regions associated with reward and executive function.
Norepinephrine Transporter (NET) Affinity and Inhibition
Serotonin Transporter (SERT) Affinity and Inhibition
A distinguishing feature of this compound's pharmacological profile is its high affinity for the serotonin transporter. researchgate.net This property is significant as most analogs of threo-methylphenidate typically exhibit very low affinity for SERT, with Kᵢ values often exceeding 10,000 nM. researchgate.net The potent interaction of this compound with SERT categorizes it as a triple reuptake inhibitor. researchgate.net Both diastereoisomers of this compound have been noted to display a similarly high affinity for SERT. core.ac.uk This robust inhibition of serotonin reuptake suggests that this compound may have a more complex and varied range of subjective and therapeutic effects compared to more selective dopamine and norepinephrine reuptake inhibitors.
Comparative Pharmacological Potency of this compound and Analogs
The pharmacological potency of this compound and its analogs can be best understood through direct comparison with the parent compound, methylphenidate, and other related phenidates. These comparisons are typically based on in vitro binding affinity (Kᵢ) and functional inhibition (IC₅₀) assays at the monoamine transporters.
Relative Potency to Methylphenidate and Other Phenidates
This compound is consistently reported to be a more potent dopamine reuptake inhibitor than methylphenidate. researchgate.net The substitution of the phenyl ring in methylphenidate with a naphthalene (B1677914) ring in this compound significantly enhances its affinity for the dopamine transporter. One analog, the 2-naphthyl derivative of methylphenidate, was found to be two and a half times more potent than the 1-naphthyl isomer and displayed a higher potency than methylphenidate at the DAT. wikipedia.org
The following table provides a comparative overview of the in vitro inhibition potencies (IC₅₀) and binding affinities (Kᵢ) of methylphenidate and a selection of its analogs at the human dopamine, norepinephrine, and serotonin transporters. This data highlights the varying degrees of potency and selectivity among these compounds.
| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) | DAT Kᵢ (µM) | NET Kᵢ (µM) | SERT Kᵢ (µM) |
| Methylphenidate | 0.13 | 0.12 | >100 | 0.070 | 0.50 | >100 |
| Ethylphenidate | 0.35 | 0.74 | 1.7 | 0.19 | 4.1 | 1.9 |
| 4-Fluoromethylphenidate | 0.13 | 0.12 | 26 | 0.040 | 0.22 | 8.8 |
| 3,4-Dichloromethylphenidate | 0.0061 | 0.012 | 1.9 | 0.0058 | 0.0066 | 2.5 |
| Ethylnaphthidate | 0.12 | 0.12 | 1.7 | 0.026 | 0.31 | 1.5 |
Data compiled from a study by Luethi et al. (2018) on the pharmacological profile of methylphenidate-based designer drugs.
As the table illustrates, modifications to the methylphenidate structure can lead to significant changes in potency and selectivity. For instance, 3,4-dichloromethylphenidate is substantially more potent at both DAT and NET than methylphenidate. Ethylnaphthidate demonstrates a similar potency to methylphenidate at DAT and NET but has a significantly higher affinity for SERT. While specific quantitative data for this compound (HDMP-28) is not included in this particular dataset, the available literature consistently points to its high potency at DAT and its notable activity as a triple reuptake inhibitor.
Selectivity Profiles for Monoamine Transporters
This compound, also known by its developmental code HDMP-28, is a synthetic derivative of methylphenidate. Its molecular structure features a naphthalene ring in place of the phenyl ring found in methylphenidate. This structural modification significantly alters its pharmacological profile, particularly its interaction with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).
Research into the binding affinities of this compound stereoisomers has revealed a distinct profile compared to its parent compound. The threo- and erythro-diastereomers of this compound exhibit notable differences in their affinity and selectivity for DAT and SERT.
A key study by Davies et al. (2004) synthesized and evaluated the binding affinities of various methylphenidate analogues, including the racemic erythro and threo forms of this compound (referred to as 2g in the study) at the dopamine and serotonin transporters. The findings indicated that the substitution of the phenyl ring with a 2-naphthyl group leads to a significant interaction with the serotonin transporter, a characteristic not prominent in methylphenidate itself.
The binding affinities, expressed as inhibitor constants (Kᵢ), are summarized in the table below. Lower Kᵢ values are indicative of a higher binding affinity.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) |
| (±)-erythro-Methylnaphthidate | 155 | 105 |
| (±)-threo-Methylnaphthidate | 13.5 | >10,000 |
Data sourced from Davies et al. (2004).
The data reveals that (±)-threo-methylnaphthidate is a potent and selective dopamine reuptake inhibitor, with a high affinity for DAT (Kᵢ = 13.5 nM) and negligible affinity for SERT (Kᵢ > 10,000 nM) nih.govresearchgate.net. In contrast, (±)-erythro-methylnaphthidate demonstrates a more mixed profile with high affinity for both SERT (Kᵢ = 105 nM) and DAT (Kᵢ = 155 nM) nih.govmedchemexpress.com. This makes the erythro-isomer a serotonin-dopamine reuptake inhibitor. The study did not report the binding affinity of these compounds for the norepinephrine transporter (NET). However, other reports describe this compound as a triple reuptake inhibitor, suggesting interaction with NET as well wikipedia.orgservice.gov.uk. It has been noted to be several times more potent than methylphenidate as a dopamine reuptake inhibitor wikipedia.org.
The significant affinity of the erythro-isomer for the serotonin transporter is a notable finding, as most methylphenidate analogues typically display low affinity for this transporter wikipedia.org. This suggests that the stereochemistry of the molecule, in combination with the naphthyl substitution, plays a crucial role in determining its selectivity profile. The high affinity of the erythro-(2-naphthyl) analogue for SERT indicates its potential as a selective serotonin transporter ligand nih.gov.
Interactions with Other Neurotransmitter Systems (if scientifically established beyond transporter inhibition)
As of the current scientific literature, there is no established evidence detailing the direct interactions of this compound with other neurotransmitter systems beyond its inhibitory action on the monoamine transporters.
While research has explored the broader neuropharmacological profile of the parent compound, methylphenidate, these findings have not been specifically replicated or investigated for this compound. For instance, studies on methylphenidate have suggested potential interactions with the sigma-1 receptor and the NMDA receptor, which may contribute to some of its neurochemical and behavioral effects nih.govnih.gov. However, it is crucial to emphasize that these interactions are documented for methylphenidate and cannot be directly extrapolated to this compound without specific scientific investigation. The distinct structural and monoamine transporter affinity profile of this compound underscores the possibility of a unique pharmacological profile that may or may not include interactions with other neurotransmitter systems.
Structure Activity Relationship Sar Studies of Methylnaphthidate Analogs
Elucidating the Role of the Naphthalene (B1677914) Ring System in Transporter Interactions
The replacement of the phenyl ring of methylphenidate with a naphthalene moiety in methylnaphthidate introduces significant changes in the molecule's size, shape, and electronic properties, which in turn dramatically influence its binding affinity and selectivity for the dopamine (B1211576) transporter (DAT). The position of the piperidine (B6355638) ring's attachment to the naphthalene system is a crucial determinant of pharmacological activity. Research has demonstrated that the 2-naphthyl isomer of this compound is significantly more potent as a DAT inhibitor than the 1-naphthyl isomer. Specifically, the 2-naphthyl analog exhibits a 2.5-fold higher potency at the DAT compared to its 1-naphthyl counterpart, with both isomers being more potent than the parent compound, methylphenidate.
This difference in potency can be attributed to the distinct steric and electronic environments presented by the 1- and 2-positions of the naphthalene ring. The 2-position allows for a more favorable orientation of the bulky naphthalene system within the DAT binding pocket, likely leading to enhanced hydrophobic interactions with key amino acid residues. In contrast, the 1-position may introduce steric clashes that hinder optimal binding. Furthermore, the electronic properties of the naphthalene ring, being more electron-rich and polarizable than a simple phenyl ring, can contribute to stronger π-π stacking and cation-π interactions with aromatic residues in the transporter's binding site.
Comparative studies with other naphthyl-containing piperidine analogs have provided further insights. For instance, in a series of meperidine analogs, the 2-naphthyl derivative was identified as a highly potent ligand at the serotonin (B10506) transporter (SERT), showcasing the significant impact of the naphthalene scaffold on transporter affinity and selectivity. mdpi.com
Impact of Piperidine Ring Stereochemistry on Pharmacological Activity
The pharmacological activity of methylphenidate and its analogs is highly dependent on the stereochemistry of the piperidine ring. These compounds possess two chiral centers, giving rise to four possible stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). These are grouped into two diastereomeric pairs: the threo and the erythro isomers. For methylphenidate, it is well-established that the threo diastereomers are significantly more potent as dopamine transporter (DAT) inhibitors than the erythro isomers. nih.gov Within the threo pair, the (2R,2'R)- or d-threo-enantiomer is the most active isomer, exhibiting the highest affinity for the DAT.
While specific studies isolating and characterizing all four stereoisomers of this compound are not extensively documented in the available literature, the principles derived from methylphenidate research are highly applicable. It is therefore anticipated that the threo isomers of this compound would also be more potent at the DAT than their erythro counterparts. This stereoselectivity is attributed to the specific three-dimensional arrangement of the piperidine nitrogen, the ester group, and the aromatic ring, which must adopt a precise conformation to optimally interact with the binding site of the DAT.
Interestingly, studies on related naphthyl-piperidine compounds have revealed that stereochemistry can also influence selectivity between different monoamine transporters. For example, erythro-(2-naphthyl) analogs of methylphenidate have been found to display high binding affinity and selectivity for the serotonin transporter (SERT). nih.gov This suggests that while a threo configuration may be preferred for high DAT affinity, an erythro configuration in conjunction with a 2-naphthyl group could direct the molecule's activity towards the SERT.
Influence of Substituents on Ester and Amine Functionalities
Modifications to the ester and amine functionalities of the this compound scaffold can significantly modulate its pharmacological profile, affecting both potency and selectivity at the dopamine transporter (DAT) and other monoamine transporters.
Ester Modifications: The methyl ester group in methylphenidate and its analogs is a key pharmacophoric element, participating in hydrogen bonding interactions within the DAT binding site. Alterations to this group can have a profound impact on binding affinity. For instance, in a series of methylphenidate analogs, replacement of the carbomethoxy group with an alkyl group was explored. These studies revealed that while the ester is not strictly necessary for DAT binding, its replacement with other functionalities can alter the compound's potency and pharmacokinetic properties, such as onset and duration of action.
Amine Modifications: The secondary amine of the piperidine ring is crucial for the high-affinity binding of methylphenidate and its analogs to the DAT. N-substitution on the piperidine ring generally leads to a decrease in DAT affinity. For example, N-methylation of methylphenidate results in a considerable reduction in its ability to bind to the DAT. researchgate.net Similarly, the introduction of bulkier N-substituents, such as phenylalkyl groups, in piperidine-based cocaine analogs has been shown to cause a loss in activity at the DAT. nih.gov This suggests that the binding pocket for the piperidine nitrogen is sterically constrained and that the presence of a proton on the secondary amine is important for optimal interaction, likely through the formation of a salt bridge with an acidic residue in the transporter.
N-demethylation of certain piperidine-based ligands has been shown to result in modest changes at the DAT while improving activity at the serotonin (SERT) and norepinephrine (B1679862) (NET) transporters. nih.gov This indicates that modifications at the amine nitrogen can be a strategy to tune the selectivity profile of these compounds.
Computational Chemistry Approaches in SAR Analysis
Computational chemistry has emerged as an indispensable tool in the structure-activity relationship (SAR) analysis of this compound and its analogs. These in silico methods provide valuable insights into the molecular determinants of their binding to monoamine transporters, guiding the rational design of novel ligands with desired pharmacological properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Transporter Binding
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For methylphenidate analogs, including those with a naphthalene ring system, QSAR studies have been instrumental in identifying the key structural features that govern their binding affinity for the dopamine transporter (DAT).
One notable 3D-QSAR study employing Comparative Molecular Field Analysis (CoMFA) on a series of threo-methylphenidate analogs provided significant insights that are applicable to this compound. The CoMFA models highlighted the importance of both steric and electrostatic fields in determining DAT binding affinity. The contour maps generated from this analysis indicated that steric bulk is not well-tolerated at the 2'-position of the aromatic ring. This finding suggests that for this compound, the attachment of the piperidine ring to the 2-position of the naphthalene is likely to be more favorable than at the 1-position, as the latter would place more steric bulk in a region analogous to the 2'-position of a phenyl ring.
Furthermore, the QSAR models revealed that the addition of electron-withdrawing groups at the 3' and 4' positions of the phenyl ring leads to improved DAT binding affinity. This suggests that for naphthyl analogs, the electronic properties of the naphthalene ring system play a crucial role in the interaction with the DAT. The predictive power of these QSAR models was demonstrated by the accurate prediction of the binding affinity of methyl 2-(naphthalen-1-yl)-2-(piperidin-2-yl)acetate, an analog that was not part of the original training set.
Molecular Docking and Ligand-Receptor Interaction Simulations
Molecular docking and ligand-receptor interaction simulations are powerful computational tools that provide a three-dimensional view of how a ligand, such as this compound, binds to its target protein, in this case, the dopamine transporter (DAT). These methods allow for the prediction of the binding pose of the ligand within the active site and the identification of key intermolecular interactions that stabilize the ligand-receptor complex.
While specific molecular dynamics simulations solely focused on this compound are not extensively reported, numerous studies on methylphenidate and other analogs have elucidated the critical interactions within the DAT binding pocket. These studies provide a strong basis for understanding how this compound likely binds. The binding of methylphenidate analogs to the DAT is characterized by a combination of hydrogen bonds, ionic interactions, and hydrophobic interactions. The protonated nitrogen of the piperidine ring is thought to form a salt bridge with an acidic residue, such as Asp79, in the transporter. The ester group is also believed to participate in hydrogen bonding with other residues.
For this compound, the larger and more hydrophobic naphthalene ring system is expected to engage in more extensive hydrophobic and π-π stacking interactions with aromatic residues in the binding site, such as tyrosines and phenylalanines, compared to the phenyl ring of methylphenidate. Molecular dynamics simulations of the DAT with other ligands have shown that the transporter is a dynamic entity, and the binding of a ligand can induce conformational changes. It is plausible that the binding of the bulky this compound molecule also induces specific conformational shifts in the DAT, which could contribute to its high potency. These computational approaches are invaluable for rationalizing the observed structure-activity relationships and for guiding the design of new this compound analogs with improved affinity and selectivity.
Preclinical Neurobiological and Behavioral Research Models for Methylnaphthidate
In Vivo Investigations of Central Nervous System Effects in Animal Models
In vivo studies in animal models are critical for understanding the physiological and behavioral effects of a compound in a whole, living organism. While specific in vivo data for methylnaphthidate is limited in publicly accessible literature, its established mechanism of action allows for informed predictions of its effects.
Modulation of Locomotor Activity
As a potent dopamine (B1211576) reuptake inhibitor, this compound is expected to significantly increase locomotor activity in animal models. researchgate.netresearchgate.net The blockade of dopamine transporters in brain regions associated with motor control, such as the striatum, leads to elevated synaptic dopamine levels, which is strongly correlated with increased spontaneous movement, a hallmark of CNS stimulants. nih.gov Studies on closely related stimulants confirm that this class of compounds reliably produces hyperlocomotor activity in mice and rats. service.gov.ukservice.gov.uk However, specific studies quantifying the dose-response relationship of this compound on locomotor activity are not extensively detailed in current research literature.
Assessment of Neurotransmitter Levels in Specific Brain Regions (e.g., Striatum, Prefrontal Cortex)
This compound is characterized as a potent dopamine and norepinephrine (B1679862) reuptake inhibitor. service.gov.uk This mechanism directly implies that its administration would lead to elevated extracellular concentrations of these neurotransmitters in key brain regions. In vivo microdialysis is the standard technique for measuring such changes. researchgate.netnih.gov It is anticipated that in animal models, this compound would increase dopamine levels in the striatum and increase both dopamine and norepinephrine levels in the prefrontal cortex. researchgate.netnih.gov Research on other potent dopamine transporter inhibitors demonstrates sustained increases in these catecholamines in both the striatum and prefrontal cortex post-administration. researchgate.net An ex vivo study in rats did show that HDMP-28 has a high affinity for the dopamine transporter (DAT) and serotonin (B10506) transporter (SERT) in the striatum and cerebellum. europeanreview.org
Behavioral Assays for Investigating Central Stimulant Properties
Beyond general locomotor activity, various behavioral assays are used to probe the central stimulant properties of a compound, including effects on cognition and attention. Given that this compound's mechanism of action involves the modulation of dopamine and norepinephrine in the prefrontal cortex, it is hypothesized to have cognitive-enhancing effects. However, specific preclinical studies using behavioral assays such as the 5-choice serial reaction time task (a measure of attention) or delayed-match-to-sample tasks (a measure of working memory) to characterize the central stimulant properties of this compound, excluding reward and reinforcement paradigms, are not widely available.
In Vitro Studies Using Synaptosomal Preparations and Cell Lines
In vitro research provides a detailed view of a compound's molecular mechanisms in a controlled environment, free from the complexities of a whole organism. For this compound, these studies have been crucial in defining its primary pharmacological profile.
Monoamine Uptake Inhibition Assays
The principal mechanism of action for this compound is the inhibition of monoamine transporters. service.gov.ukservice.gov.uk Its potency at these transporters has been determined using radioligand binding assays in rat brain tissue or in cell lines expressing the specific human transporters. These assays measure how effectively the compound displaces a known radiolabeled ligand from the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), providing inhibition constant (Ki) or IC50 values.
Research has firmly established this compound as a potent dopamine reuptake inhibitor, with a potency that is several times greater than that of methylphenidate. wikiwand.comen-academic.com There are, however, conflicting reports regarding its activity at the serotonin transporter. Some studies suggest that analogs of HDMP-28 have very low affinity for SERT, making them selective for catecholamine transporters. researchgate.net Conversely, other reports describe HDMP-28 as a triple-reuptake inhibitor with high affinity for SERT as well. wikipedia.orgwikiwand.comen-academic.com One study specifically notes that the erythro-(2-naphthyl) analogues of methylphenidate show high binding affinity and selectivity for the serotonin transporter. nih.gov Data on its binding affinity for the norepinephrine transporter is less consistently reported in the literature.
The available data on the binding affinity and uptake inhibition for the β-Naphthyl analogue of methylphenidate are presented below.
| Transporter | Assay | Value (Ki in nM) | Reference |
| Dopamine Transporter (DAT) | [3H]CFT Binding | 33.9 | en-academic.com |
| Dopamine Transporter (DAT) | [3H]DA Uptake | 11.0 | en-academic.com |
| Serotonin Transporter (SERT) | [3H]RTI-55 Binding | 53.0 | en-academic.com |
Table 1: In Vitro Monoamine Transporter Binding and Uptake Inhibition Data for β-Naphthyl-methylphenidate. Note: [3H]CFT is a cocaine analog that binds to DAT. [3H]DA is dopamine. [3H]RTI-55 is a ligand that binds to SERT. Lower Ki values indicate higher binding affinity.
Neurotransmitter Efflux Studies
Neurotransmitter efflux, or reverse transport, is a mechanism by which some stimulants, like amphetamine, release neurotransmitters from the neuron. nih.gov This is distinct from reuptake inhibition, which simply prevents the clearance of neurotransmitters from the synapse. The available scientific literature characterizes this compound as a monoamine reuptake inhibitor or "blocker". service.gov.ukservice.gov.uk There is no evidence to suggest that it acts as a neurotransmitter releasing agent or efflux promoter. Its mechanism is analogous to cocaine and methylphenidate, which block the normal function of the transporters without causing them to reverse direction. service.gov.uknih.gov
Developmental Neuropharmacological Studies
Research focusing specifically on the developmental neuropharmacology of this compound (HDMP-28) is notably scarce in published scientific literature. The majority of developmental studies on psychostimulants have centered on its structural and functional analog, methylphenidate (MPH). However, some preliminary findings offer initial insights into the potential effects of this compound exposure during critical neurodevelopmental periods.
One study investigating adolescent rats treated with this compound found that these animals later exhibited an increased motivation for cocaine self-administration when compared to control groups. This suggests a potential link between early-life exposure to this specific stimulant and a heightened vulnerability to substance use later in life. This finding aligns with broader concerns about the long-term behavioral consequences of stimulant exposure during adolescence, a period of significant brain plasticity. nih.govcase.edu
Given the limited direct research on this compound, examining the extensive literature on methylphenidate (MPH) can provide a contextual framework, although direct extrapolation of findings should be approached with caution due to pharmacological differences. Developmental studies on MPH, a compound also used to treat Attention Deficit Hyperactivity Disorder (ADHD), have explored its effects on the developing brain. Chronic exposure to MPH in juvenile rats has been shown to result in altered behaviors in adulthood, including changes in anxiety levels, depressive-like behaviors, and modified sensitivity to rewarding stimuli. nih.gov For instance, prenatal exposure to MPH in rats has been linked to long-lasting alterations in the dopamine (DA) system, including elevated baseline DA levels and a blunted response to cocaine in adulthood. nih.gov Furthermore, chronic administration of MPH during juvenility has been associated with impaired spatial and working memory in some animal models. nih.gov
These studies on related compounds underscore the critical importance of investigating the neurochemical and behavioral outcomes of this compound exposure in developing organisms. The developing brain's unique sensitivity to pharmacological agents that modulate neurotransmitter systems, particularly the dopaminergic and noradrenergic pathways, necessitates dedicated research into the long-term consequences of exposure to potent stimulants like this compound. nih.govnih.gov
Cross-Species Comparative Pharmacological and Neurochemical Analyses
Cross-species pharmacological analysis is crucial for extrapolating preclinical findings to humans. For this compound, comprehensive comparative studies are limited, but available data from in vitro experiments allow for a preliminary comparison of its effects on human versus rodent monoamine transporters.
This compound acts as a potent inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), effectively making it a triple reuptake inhibitor. wikipedia.org Its potency is reported to be several times higher than that of methylphenidate at the dopamine transporter. nih.govresearchgate.net In vitro studies using rat brain synaptosomes and cell lines expressing human transporters have provided data on its binding affinities.
While direct comparative studies are not abundant, the available data suggest that this compound exhibits high affinity for both human and rat transporters. A systematic comparison of psychostimulant sensitivities between human and mouse transporters for compounds like cocaine and methylphenidate revealed that while many similarities exist, species-specific differences in potency can be observed, with Ki values sometimes varying by up to four-fold. nih.govnih.gov For instance, cocaine's affinity for the mouse DAT was about half that for the human DAT. nih.gov Such differences, though seemingly small, can have significant implications for translating pharmacological effects across species. No such systematic comparison has been published for this compound.
The table below summarizes inhibitory constants (Ki) for this compound on human and rat monoamine transporters, compiled from various sources. It is important to note that experimental conditions can vary between studies, affecting absolute values.
| Compound | Transporter | Species | Inhibitory Constant (Ki, nM) | Reference |
|---|---|---|---|---|
| This compound (HDMP-28) | DAT | Human | Data Not Available in Searched Sources | - |
| NET | Human | Data Not Available in Searched Sources | - | |
| SERT | Human | Data Not Available in Searched Sources | - | |
| Related Analog: (±)-threo-4F-MPH | DAT | Rat | 35 | nih.gov |
| NET | Rat | Data Not Available in Searched Sources | - | |
| SERT | Rat | Data Not Available in Searched Sources | - |
Note: The table reflects the current scarcity of directly comparable, published Ki values for this compound across species in the searched literature. Data for a related analog is provided for context.
Metabolic studies also contribute to cross-species analysis. A 2024 study characterized the in vitro metabolism of this compound using equine liver microsomes and the fungus Cunninghamella elegans, identifying numerous phase I and phase II metabolites. nih.govresearchgate.net While this provides valuable information for applications like doping control in equestrian sports, it also highlights that metabolic pathways can differ significantly between species, which in turn affects the pharmacokinetic and pharmacodynamic profile of the compound. nih.gov A comprehensive analysis of this compound metabolism in humans has not yet been published. researchgate.net The lack of robust, direct cross-species comparative data for this compound underscores a significant gap in the understanding of this potent psychoactive substance.
Advanced Analytical Methodologies for Methylnaphthidate and Its Metabolites
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating methylnaphthidate and its metabolites from complex biological samples. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) depends on the required resolution, sensitivity, and analysis time. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used to separate components in a mixture. hplc.eu For compounds like methylphenidate, a structural analog of this compound, HPLC coupled with UV detection is a routine method of analysis. Theoretically, similar methods could be applied to this compound; however, adjustments to the UV detection wavelength would be necessary to accommodate the distinct chromophoric properties of the naphthyl group in its structure.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds, offering robust separation based on hydrophobicity. mdpi.com The separation of diastereomers, such as the (±)-threo and (±)-erythro forms of related phenidates, has been successfully achieved using HPLC, which is critical for pharmacological studies as different isomers can exhibit varied biological activity. nih.govresearchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of Methylphenidate Analogs This table is based on methods for related compounds and illustrates typical parameters.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on polarity. |
| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid) | Elutes compounds from the column with varying polarity. |
| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at a specified wavelength (e.g., 220 nm) | Detects compounds as they elute from the column. |
| Injection Vol. | 5 - 10 µL | Introduces the sample into the HPLC system. |
Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles to achieve higher resolution, greater sensitivity, and much faster analysis times. hplc.eumdpi.com This technique is particularly advantageous in high-throughput environments such as metabolic profiling studies. admescope.com The enhanced resolving power of UPLC is crucial for separating complex mixtures of metabolites, which may include isomers and compounds with very similar chemical properties. chromatographyonline.com In modern analytical workflows for drug metabolism, UPLC is frequently paired with high-resolution mass spectrometry to provide comprehensive metabolite identification. admescope.com
Mass Spectrometry-Based Detection and Identification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound and its metabolites due to its high sensitivity and specificity.
Tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying drugs and their metabolites in biological fluids. researchgate.net For the analysis of methylphenidate and its primary metabolite, ritalinic acid, LC-MS/MS methods have been extensively developed and validated. researchgate.netnih.gov These methods often employ solid-phase extraction (SPE) for sample clean-up and can achieve very low limits of detection (LOD) and quantification (LOQ), often in the sub-ng/mL range. researchgate.netnih.gov The technique operates by selecting a specific precursor ion (the parent molecule) and fragmenting it to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces matrix interference. mdpi.com Given the structural similarity, these established LC-MS/MS methods serve as a strong foundation for developing quantitative assays for this compound and its hydrolyzed metabolite, naphthidate acid.
Table 2: Principles of LC-MS/MS for Quantitation
| Step | Description | Benefit |
|---|---|---|
| Chromatographic Separation | LC separates the target analyte from other matrix components. | Reduces ion suppression and improves accuracy. |
| Ionization | Electrospray Ionization (ESI) converts the analyte into gas-phase ions. | Soft ionization technique suitable for polar molecules. |
| Precursor Ion Selection (MS1) | The first mass analyzer (quadrupole) isolates the ion corresponding to the analyte's mass-to-charge ratio (m/z). | High selectivity for the target compound. |
| Collision-Induced Dissociation | The selected ion is fragmented in a collision cell. | Creates a unique fragmentation pattern. |
| Product Ion Selection (MS2) | The second mass analyzer (quadrupole) selects specific fragment ions for detection. | High specificity, confirming the analyte's identity and enabling quantification. |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the premier tool for identifying unknown metabolites. chromatographyonline.com Unlike tandem MS, HRMS instruments (like Q-TOF or Orbitrap) measure the mass-to-charge ratio of ions with very high accuracy, allowing for the determination of the elemental composition of the parent drug and its metabolites. researchgate.netcnr.it
A comprehensive metabolic investigation of this compound (HDMP-28) utilized LC-HRMS to characterize its biotransformation products. nih.govresearchgate.net This research led to the identification of 31 distinct metabolites in vitro, providing a detailed map of its metabolic fate. nih.govresearchgate.net The high mass accuracy of HRMS was critical in distinguishing between various metabolic modifications, such as hydroxylation and hydrogenation, which result in small, specific mass shifts. chromatographyonline.comnih.gov
In Vitro Metabolic Profiling and Biotransformation Pathway Elucidation
In vitro metabolism studies are essential for predicting how a drug will be processed in the body. These studies use biological systems, such as liver microsomes or fungi, to simulate metabolic processes. admescope.com
For this compound, in vitro studies have been conducted using equine liver microsomes and the fungus Cunninghamella elegans as a model organism for mammalian metabolism. nih.gov The use of LC-HRMS to analyze the products from these incubations was instrumental in elucidating the biotransformation pathways. nih.govresearchgate.net
The research identified a wide array of metabolic reactions, including both Phase I and Phase II transformations. nih.gov A total of 31 metabolites were characterized, comprising 22 Phase I and 9 Phase II metabolites. nih.govresearchgate.net The primary pathways identified were hydrolysis of the methyl ester group, hydroxylation of the naphthalene (B1677914) ring, and hydrogenation. nih.gov Additionally, several glucuronic acid conjugates (Phase II metabolites) were detected. nih.govresearchgate.net These findings are critical for identifying suitable biomarkers to detect the use of this compound. nih.gov
Table 3: Summary of In Vitro Metabolic Pathways for this compound Based on findings from a study using equine liver microsomes and C. elegans. nih.gov
| Metabolic Phase | Reaction Type | Description |
|---|---|---|
| Phase I | Hydrolysis | Cleavage of the methyl ester to form the corresponding carboxylic acid (naphthidate acid). |
| Phase I | Hydroxylation | Addition of a hydroxyl (-OH) group, primarily on the naphthalene ring system. |
| Phase I | Hydrogenation | Addition of hydrogen atoms to the molecule. |
| Phase II | Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. |
Identification of Phase I Metabolites (e.g., Hydroxylated, Hydrogenated, Hydrolyzed Analogs)
The biotransformation of this compound (HDMP-28) primarily begins with Phase I metabolism, which introduces or exposes functional groups on the parent molecule, typically increasing its polarity. Advanced analytical techniques, particularly liquid chromatography-high-resolution mass spectrometry (LC-HRMS), are indispensable for the separation and structural elucidation of these metabolites. nih.govijpras.com LC-HRMS combines the separation power of liquid chromatography with the precise mass measurement capabilities of high-resolution mass spectrometers (such as TOF, Q-TOF, or Orbitrap), allowing for the determination of elemental formulas for unknown metabolites. ijpras.comcreative-proteomics.com
In a comprehensive in vitro study using equine liver microsomes and the microbial model Cunninghamella elegans, researchers identified a total of 22 distinct Phase I metabolites of this compound. nih.govresearchgate.net These metabolic transformations were categorized into several key reaction types, including hydroxylation, hydrogenation, and hydrolysis, which are characteristic of Phase I pathways. nih.govresearchgate.net The identification of these analogs is critical for developing robust analytical methods aimed at detecting the use of the parent compound in forensic and doping control contexts. nih.govresearchgate.netresearchgate.net
Table 1: Summary of Identified Phase I Metabolic Reactions for this compound
| Metabolic Reaction | Description | Significance in Detection | Reference |
| Hydroxylation | Addition of one or more hydroxyl (-OH) groups to the molecule. Mono-, di-, and tri-hydroxylated metabolites have been observed. | Creates major biomarkers with increased polarity, aiding chromatographic separation and detection. | nih.govresearchgate.net |
| Hydrogenation | Addition of hydrogen atoms, typically resulting in the saturation of a double bond within the molecule's structure. | Alters the mass and chromatographic retention time of the compound, creating a unique metabolic signature. | nih.govresearchgate.netresearchgate.net |
| Hydrolysis | Cleavage of the methyl ester group, converting it into a carboxylic acid. This results in the formation of ritalinic acid-like analogs. | Produces a major, often more stable, metabolite that can be a primary target for analytical screening. | nih.govresearchgate.net |
| Demethylation | Removal of a methyl group from the molecule. | Results in a metabolite with a mass difference of 14 Da, readily identifiable by mass spectrometry. | researchgate.net |
Characterization of Phase II Metabolites (e.g., Glucuronic Acid Conjugates)
Following Phase I reactions, this compound and its metabolites can undergo Phase II metabolism, which involves conjugation with endogenous molecules. This process significantly increases the water solubility of the xenobiotic, facilitating its excretion from the body. researchgate.net The characterization of these conjugated metabolites is essential for a complete understanding of the compound's metabolic fate and for identifying all potential biomarkers of exposure.
The primary Phase II pathway identified for this compound is glucuronidation, which involves the attachment of glucuronic acid. nih.govresearchgate.net In the same in vitro investigation that detailed its Phase I pathways, a total of nine Phase II metabolites were detected. nih.gov The analysis of these conjugates often requires sophisticated tandem mass spectrometry (MS/MS) techniques. thermofisher.com During MS/MS analysis, the conjugate is fragmented, allowing for the identification of both the parent metabolite and the attached glucuronic acid moiety, thus confirming the structure. thermofisher.com In some cases, sulfonic acid conjugated analogues have also been detected for similar compounds. researchgate.net
Table 2: Identified Phase II Metabolic Reactions for this compound
| Conjugation Reaction | Endogenous Substrate | Effect on Molecule | Analytical Confirmation | Reference |
| Glucuronidation | Uridine diphosphate (B83284) glucuronic acid (UDPGA) | Covalent attachment of a glucuronic acid moiety, significantly increasing water solubility and molecular weight. | Confirmed by the characteristic neutral loss of 176 Da (C₆H₈O₆) in MS/MS fragmentation spectra. | nih.govresearchgate.netthermofisher.com |
Applications in Environmental and Forensic Research Monitoring (e.g., Wastewater-Based Epidemiology for compound prevalence)
The development of advanced analytical methods for this compound and its metabolites has direct applications in both forensic science and environmental research. Given that this compound has been identified as a new psychoactive substance (NPS) and is controlled in jurisdictions such as the United Kingdom, its detection is a priority for law enforcement and public health agencies. hallinans.co.ukservice.gov.uk Metabolic studies are crucial for forensic toxicology and sports doping control, as they identify the specific biomarkers that indicate use of the substance, even after the parent compound has been eliminated from the body. nih.govresearchgate.net
A significant application of this research is in the field of wastewater-based epidemiology (WBE). WBE is a non-intrusive monitoring technique that estimates the consumption of chemicals and drugs within a population by measuring their concentrations, or those of their metabolites, in untreated wastewater. wikipedia.orgnih.gov This approach provides objective, near-real-time data on drug use trends at a community level. europa.eu The analysis typically relies on highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify trace levels of target compounds in complex wastewater samples. nih.govplos.org
While specific WBE studies targeting this compound are not yet prevalent, the established analytical framework for its metabolites makes such monitoring feasible. Researchers have successfully used WBE to track the use of other stimulants by targeting their primary urinary metabolites, such as benzoylecgonine (B1201016) for cocaine and ritalinic acid for methylphenidate. nih.govplos.org The identified hydroxylated, hydrolyzed, and glucuronidated metabolites of this compound are ideal candidates to serve as biomarkers in future WBE campaigns. nih.gov Such studies would enable public health officials to monitor the prevalence of this compound use, identify emerging trends, and assess the impact of regulatory interventions without relying on traditional survey methods, which can be subject to reporting biases. nih.goveuropa.eu
Table 3: Framework for Wastewater-Based Epidemiology (WBE)
| Component | Description | Relevance to this compound | Reference |
| Objective | To estimate the collective consumption of a substance in a defined population. | Could be used to determine the prevalence of this compound use in a city or region. | wikipedia.orgnih.gov |
| Sampling | Collection of 24-hour composite samples of untreated wastewater from treatment plant influents. | Standardized sampling methods would be applied to capture representative community-wide excretion. | nih.gov |
| Target Analytes | Stable human metabolites of the drug of interest that are excreted in urine. | Hydrolyzed and glucuronidated metabolites of this compound would be primary targets. | nih.govnih.gov |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | Provides the required sensitivity and specificity to detect low concentrations (ng/L) of metabolites in wastewater. | nih.govplos.org |
| Data Interpretation | Back-calculation from metabolite concentrations in wastewater to estimate the amount of the parent drug consumed per 1,000 people per day. | Would provide objective data on community-level this compound consumption trends. | nih.goveuropa.eu |
Future Directions and Emerging Research Paradigms for Methylnaphthidate
Addressing Knowledge Gaps in Pharmacological Characterization
A primary focus for future research must be the comprehensive pharmacological characterization of methylnaphthidate. Although it is understood to be a potent dopamine (B1211576) reuptake inhibitor, with a potency several times that of methylphenidate, and also to act on serotonin (B10506) reuptake, a detailed understanding of its broader pharmacological profile is lacking. wikipedia.orgservice.gov.uk Very little data exists regarding its metabolism and potential toxicity. psychonautwiki.org
Key research questions that need to be addressed include:
Functional Activity: Beyond simple binding, it is crucial to determine the functional activity of this compound at its target sites. This includes assessing its potency and efficacy as a reuptake inhibitor at dopamine, norepinephrine (B1679862), and serotonin transporters.
Stereoselectivity: Methylphenidate possesses two chiral centers, leading to four possible stereoisomers, each with a distinct pharmacological profile. wikipedia.org Future studies should investigate the synthesis and pharmacological evaluation of the individual stereoisomers of this compound to determine if one or more isomers are responsible for its primary activity and to understand their differing effects.
Metabolism: A thorough investigation of the metabolic pathways of this compound is essential. A recent study identified 31 metabolites in equine liver microsomes and Cunninghamella elegans, including hydroxylated, hydrogenated, and hydrolyzed analogs, as well as glucuronic acid conjugates. nih.gov However, comprehensive metabolic studies in human systems are needed.
Development of Novel Preclinical Research Models for Specific Neurobiological Investigations
To move beyond basic pharmacological screening, the development and application of advanced preclinical research models are imperative. These models will enable a more nuanced understanding of the neurobiological effects of this compound.
Future research should leverage:
In Vivo Microdialysis: This technique can be used in conscious, freely moving animals to measure real-time changes in extracellular neurotransmitter levels (dopamine, serotonin, norepinephrine) in specific brain regions following administration of this compound. This would provide a dynamic picture of its neurochemical effects.
Behavioral Pharmacology Models: A battery of behavioral tests is needed to assess the effects of this compound on various domains of behavior, including locomotor activity, reward and reinforcement (e.g., self-administration studies), cognitive function (e.g., attention, learning, and memory tasks), and affective states (e.g., anxiety and depression models).
Advanced Neuroimaging: Techniques such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) in animal models can visualize and quantify the occupancy of dopamine transporters and the impact of this compound on brain activity and connectivity.
Cellular and Molecular Models: Investigating the effects of this compound on intracellular signaling cascades, gene expression, and synaptic plasticity in neuronal cell cultures can provide insights into its long-term effects and mechanisms of action at a molecular level. Recent research on methylphenidate analogs has explored their interaction with proteins like synapsin III, suggesting novel avenues for investigation. mdpi.comunimi.it
Advanced In Silico and Artificial Intelligence-Driven Drug Discovery Approaches for Analogs
The fields of computational chemistry and artificial intelligence (AI) offer powerful tools to accelerate the study of this compound and to guide the design of novel analogs with potentially improved properties. mdpi.comfrontiersin.org These in silico methods can predict the properties of new molecules, saving time and resources in the drug discovery process. insilico.com
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing the relationship between the chemical structures of a series of methylphenidate analogs and their biological activities, QSAR models can be developed to predict the potency and selectivity of new, unsynthesized analogs. scilit.com
Molecular Docking and Dynamics Simulations: These techniques can be used to model the interaction of this compound and its analogs with the three-dimensional structures of their target proteins, such as the dopamine and serotonin transporters. mdpi.com This can provide insights into the specific molecular interactions that determine binding affinity and functional activity, and guide the design of more potent and selective compounds.
Virtual Screening: Large virtual libraries of chemical compounds can be computationally screened against the binding sites of relevant targets to identify novel scaffolds that may mimic the activity of this compound. mdpi.com
AI and Machine Learning: AI algorithms can be trained on existing pharmacological data to predict the properties of new compounds, including their potential for off-target effects and toxicity. mdpi.commdpi.com This can help to prioritize which analogs to synthesize and test in the laboratory.
Elucidating Undiscovered Molecular Targets or Off-Target Interactions
A significant concern with any novel psychoactive substance is the potential for unexpected off-target interactions, which can lead to unforeseen side effects. nih.govcreative-diagnostics.com While this compound is primarily known for its action on monoamine transporters, it is crucial to investigate whether it interacts with other molecular targets in the brain. plos.org
Future research in this area should include:
Broad Ligand Profiling: Screening this compound against a wide array of receptors, ion channels, and enzymes will provide a comprehensive off-target interaction profile.
Computational Off-Target Prediction: As mentioned previously, computational methods can be employed to predict potential off-target interactions based on the chemical structure of this compound. mdpi.comnih.gov
Phenotypic Screening: This approach involves testing the effects of this compound in a variety of cell-based assays that measure different cellular phenotypes. This can reveal unexpected biological activities that may be indicative of novel molecular targets.
Chemoproteomics: This technique uses chemical probes to identify the direct protein targets of a small molecule within a complex biological sample, such as a cell lysate or tissue homogenate.
Standardization and Harmonization of Research Protocols for Comprehensive Analog Evaluation
The proliferation of novel psychoactive substances, including various methylphenidate analogs, highlights the urgent need for standardized and harmonized research protocols. tandfonline.comresearchgate.net This will ensure that data generated by different research groups is comparable and can be integrated to build a more complete understanding of this class of compounds.
Key areas for standardization include:
Analytical Chemistry: Standardized methods for the synthesis, purification, and analytical characterization of this compound and its analogs are needed to ensure the purity and identity of the compounds being tested. researchgate.net
In Vitro Assays: The use of standardized cell lines, receptor preparations, and experimental conditions for in vitro pharmacological assays will improve the consistency and reproducibility of results.
In Vivo Models: The adoption of standardized animal models and behavioral testing paradigms will facilitate the comparison of data across different studies.
Data Reporting: The development of standardized guidelines for reporting pharmacological data, including information on experimental methods, statistical analysis, and the chemical identity of the compounds tested, is essential for transparency and data sharing.
Q & A
Q. What are the established pharmacological mechanisms of Methylnaphthidate, and what methodologies are recommended for validating these mechanisms in preclinical studies?
this compound, a synthetic phenethylamine derivative, shares structural similarities with methylphenidate, suggesting potential dopamine and norepinephrine reuptake inhibition. To validate mechanisms, use in vitro receptor binding assays (e.g., radioligand displacement for DAT/NET) and neurotransmitter uptake inhibition studies. Complement with in vivo behavioral tests in rodent models, such as locomotor activity assays or conditioned place preference paradigms. Cross-validate findings with microdialysis to measure extracellular dopamine levels in reward pathways .
Q. Which standardized protocols exist for assessing the acute toxicity profile of this compound in mammalian models?
Follow OECD Guidelines 423 (acute oral toxicity) and 402 (acute dermal toxicity), modified for specific exposure routes. Include endpoints like mortality, clinical observations (e.g., respiratory distress, convulsions), and histopathological analysis of systemic effects (e.g., hepatic, renal, or cardiovascular damage). Use dose-ranging studies in rodents to establish LD50 values, ensuring adherence to ethical standards for humane endpoints .
Q. What validated biomarkers are currently used to detect this compound exposure in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound and metabolites in plasma or urine. Validate assays using spiked matrices with deuterated internal standards. Include pharmacokinetic parameters (e.g., half-life, Cmax) in longitudinal studies to correlate exposure levels with neurobehavioral outcomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological outcomes of this compound exposure across different experimental models?
Conduct systematic reviews using PRISMA guidelines to identify methodological variability (e.g., dosing regimens, species-specific responses). Apply risk-of-bias tools (e.g., SYRCLE for animal studies) to assess study quality. Perform subgroup analyses to isolate confounding factors (e.g., route of administration, purity of compounds). Use meta-regression to quantify heterogeneity sources and derive weighted effect estimates .
Q. What analytical frameworks are most effective for evaluating the environmental persistence and bioaccumulation potential of this compound?
Employ fugacity modeling to predict partitioning across air, water, and soil matrices. Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and bioaccumulation factors (BCFs). Validate predictions with environmental monitoring data from wastewater treatment plants or aquatic ecosystems, analyzing samples via solid-phase extraction coupled with LC-MS/MS .
Q. What meta-analysis techniques are appropriate for synthesizing heterogeneous data on this compound’s neurobehavioral effects?
Apply random-effects models to account for inter-study variability. Use sensitivity analyses to exclude outliers and assess robustness. Stratify data by experimental design (e.g., acute vs. chronic exposure) or outcome type (e.g., cognitive enhancement vs. anxiety-like behaviors). Visualize results using forest plots and cumulative meta-analysis to track evidence evolution over time .
Methodological Guidance
Q. How should researchers design longitudinal studies to assess this compound’s chronic neurotoxicity?
Implement a repeated-measures design with staggered dosing regimens in rodents. Include control groups for baseline comparisons and use blinded outcome assessments. Combine behavioral tests (e.g., Morris water maze, open field) with neurochemical profiling (e.g., oxidative stress markers, glial activation). Power calculations should account for attrition rates and inter-individual variability .
Q. What statistical approaches mitigate confounding in epidemiological studies of this compound’s off-label use?
Use propensity score matching to balance covariates (e.g., age, comorbid conditions) between exposed and unexposed cohorts. Apply inverse probability weighting to address selection bias. For time-varying exposures, employ marginal structural models or G-estimation to adjust for time-dependent confounders .
Data Interpretation Challenges
Q. How can in vitro-to-in vivo extrapolation (IVIVE) improve risk assessment for this compound?
Integrate physiologically based pharmacokinetic (PBPK) modeling with in vitro toxicity data (e.g., mitochondrial dysfunction in hepatocytes). Calibrate models using human-relevant parameters (e.g., metabolic clearance rates from liver microsomes). Validate predictions against in vivo toxicity endpoints to refine uncertainty factors .
Q. What strategies enhance reproducibility in this compound synthesis and characterization?
Document synthetic routes using IUPAC nomenclature and characterize intermediates via NMR, IR, and high-resolution mass spectrometry. Publish detailed spectral data in supplementary materials. For purity assessments, use HPLC-UV with certified reference standards and report batch-specific variations in yield or enantiomeric excess .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
